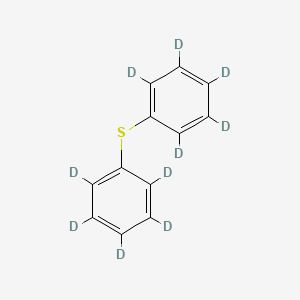

Diphenyl sulfide-d10

説明

Diphenyl sulfide-d10 is an organosulfur compound with the chemical formula (C6D5)2S . It is a colorless liquid with an unpleasant odor . The molecule consists of two phenyl groups attached to a sulfur atom .

Synthesis Analysis

Many methods exist for the preparation of diphenyl sulfide. It arises by a Friedel-Crafts-like reaction of sulfur monochloride and benzene . Diphenyl sulfide and its analogues can also be produced by coupling reactions using metal catalysts . It can also be prepared by reduction of diphenyl sulfone .Molecular Structure Analysis

The molecular structure of this compound consists of two phenyl groups attached to a sulfur atom . The linear formula is (C6D5)2S . The molecular weight is 196.33 .Chemical Reactions Analysis

Diphenyl sulfide is a precursor to triaryl sulfonium salts, which are used as photoinitiators . The compound can be oxidized to the sulfoxide with hydrogen peroxide .Physical and Chemical Properties Analysis

This compound is a solid with a boiling point of 296 °C and a melting point of -40 °C .科学的研究の応用

Triplet-State Energy Transfer in Organic Single Crystals : Hirota and Hutchison (1965) investigated the energy transfer from phenanthrene-d10 to naphthalene in diphenyl single crystals using magnetic resonance methods. They provided insights into the decay rates of these compounds and proposed a kinetic model based on their observations (Hirota & Hutchison, 1965).

Chemoselective Hydrogenation Catalysis : Mori et al. (2008) developed a palladium-on-carbon/diphenyl sulfide complex for chemoselective hydrogenation of various functional groups. The study highlighted the catalyst's efficiency and reusability, demonstrating its application in organic synthesis (Mori et al., 2008).

Lubricating Performance in Rubbing Conditions : Sakai, Murakami, and Yamamoto (1991) explored the lubricating performance of organic sulfides, including diphenyl disulfide, under repeated rubbing conditions. Their research contributed to understanding the effectiveness of these compounds as lubricants at different concentrations (Sakai et al., 1991).

Photodegradation of Polychlorinated Diphenyl Sulfides : Ge et al. (2019) studied the photodegradation of polychlorinated diphenyl sulfides on silica gel, revealing insights into environmental fate and transformation processes of these compounds (Ge et al., 2019).

Hydrocracking in the Presence of Iron Sulphides : Sweeny et al. (1987) investigated the hydrocracking of diphenyl ether and diphenylmethane in the presence of iron sulphides, providing insights into the role of these compounds in chemical reactions (Sweeny et al., 1987).

Voltammetric Characterization for Hydrogen Sulfide Detection : Lawrence et al. (2003) characterized a diphenyl sulfide-loaded electrode for detecting hydrogen sulfide, illustrating its potential in analytical chemistry applications (Lawrence et al., 2003).

Organic Photovoltaics Performance Enhancement : Li et al. (2019) reported the use of diphenyl sulfide additives to improve the performance of organic photovoltaic devices. This study highlights the role of such additives in modulating the composition and crystallinity of the photoactive layer in solar cells (Li et al., 2019).

作用機序

Target of Action

Diphenyl sulfide-d10 is a deuterated derivative of diphenyl sulfide Diphenyl sulfide is known to be an aromatic sulfide, consisting of two phenyl groups attached to a sulfur atom .

Mode of Action

For instance, it can be oxidized to the sulfoxide with hydrogen peroxide .

Biochemical Pathways

Diphenyl sulfide, its parent compound, is known to be a precursor to triaryl sulfonium salts, which are used as photoinitiators .

Pharmacokinetics

It’s known that diphenyl sulfide is a colorless liquid with a boiling point of 296°c and a melting point of -40°c . These properties might influence its bioavailability.

Result of Action

Its parent compound, diphenyl sulfide, is known to participate in various chemical reactions, which could potentially influence various biological processes .

Action Environment

It’s known that diphenyl sulfide is insoluble in water but soluble in diethyl ether, benzene, and carbon disulfide . These solubility properties might influence its action in different environments.

Safety and Hazards

Diphenyl sulfide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin irritation and serious eye irritation .

Relevant Papers A paper titled “Highly Mobile Solvent Holes in Viscous Squalane Solutions As Detected by Quantum Beats and MARY Spectroscopy Techniques” discusses the formation of diphenyl sulfide radical cations in squalane solutions under ionizing irradiation . Another paper, “Diphenyl Diselenide-Assisted Radical Addition Reaction of Diphenyl”, examines whether a “catalytic radical reaction” proceeds for unsaturated compounds .

生化学分析

Biochemical Properties

It is known that the molecule consists of two phenyl groups attached to a sulfur atom This structure could potentially allow it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that the molecule has a high conductance, which is proved to arise from the S atom of the diphenyl sulfide . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the molecule has a high conductance, which is proved to arise from the S atom of the diphenyl sulfide . This suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the molecule has a high conductance, which is proved to arise from the S atom of the diphenyl sulfide . This suggests that it could have long-term effects on cellular function observed in in vitro or in vivo studies.

特性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYMSROWYAPPGB-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])SC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745739 | |

| Record name | 1,1'-Sulfanediyldi(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180802-01-1 | |

| Record name | 1,1'-Sulfanediyldi(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 180802-01-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)methanamine](/img/structure/B574017.png)

![3-{(E)-[(2-Cyanohydrazino)methylene]amino}benzoic acid](/img/structure/B574020.png)